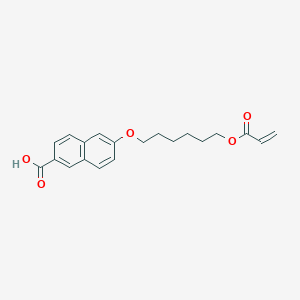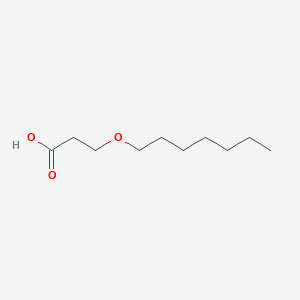
3-Bromobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobutan-1-ol is an organic compound with the molecular formula C4H9BrO It is a brominated alcohol, where a bromine atom is attached to the third carbon of a butanol molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromobutan-1-ol can be synthesized through the bromination of 1-butanol. This process typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of 1-butanol is replaced by a bromine atom .
Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the reaction of 1-butanol with a mixture of sulfuric acid and sodium bromide. The sulfuric acid protonates the hydroxyl group, making it a better leaving group, while the sodium bromide provides the bromide ion for substitution .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromobutan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-butanol.
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form butanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions
Major Products:
Nucleophilic Substitution: 1-Butanol
Oxidation: Butanal or butanoic acid
Reduction: Butanol
Aplicaciones Científicas De Investigación
3-Bromobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Bromobutan-1-ol primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
1-Bromo-2-butanol: Similar structure but with the bromine atom on the second carbon.
2-Bromo-1-butanol: Bromine atom on the first carbon.
4-Bromo-1-butanol: Bromine atom on the fourth carbon.
Uniqueness: 3-Bromobutan-1-ol is unique due to its specific positioning of the bromine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for different chemical behavior compared to its isomers .
Propiedades
Fórmula molecular |
C4H9BrO |
|---|---|
Peso molecular |
153.02 g/mol |
Nombre IUPAC |
3-bromobutan-1-ol |
InChI |
InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 |
Clave InChI |
ZVWPDURJKLPNAL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxythieno[3,2-b]pyridine](/img/structure/B8406166.png)











